molecular formula C18H23N3O3 B6419962 tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 276236-86-3

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B6419962
CAS RN: 276236-86-3
M. Wt: 329.4 g/mol
InChI Key: KFCRJYUQSPMYCS-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butylamidoxime activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Molecular Structure Analysis

The compound contains a piperidine ring, a carboxylic acid group, and a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) synthesized a closely related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, using a condensation reaction. This compound was characterized through spectroscopic methods and single crystal XRD data, displaying specific crystallographic properties such as a monoclinic crystal system and weak intermolecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, including a compound structurally related to tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, which was tested for antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Biological Evaluation

In the realm of biological evaluation, the related compounds of tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have been explored for their biological activities. The compound synthesized by Sanjeevarayappa et al. was screened for in vitro antibacterial and anthelmintic activities, exhibiting moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Additionally, Maftei et al. reported that their synthesized 1,2,4-oxadiazole analogs, including compounds structurally related to tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, were tested for their antitumor activity, revealing promising results in certain cases (Maftei et al., 2013).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16-19-15(20-24-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCRJYUQSPMYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (5.0 g) and toluene (50 mL) was added CDI (3.9 g), followed by stirring at room temperature for 3 hours. Then, N′-hydroxybenzenecarboxyimidate (3.3 g) was added thereto, followed by stirring for 1.5 hours and then heating and refluxing for 2 hours. After leaving to be cooled, to the reaction liquid were added ethyl acetate and water, and the organic phase was separated. The organic phase was washed with water and saturated brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. To the residue were added hexane and ethyl acetate, and the resulting solid was collected by filtration to obtain tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (5.46 g).
Quantity
5 g
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reactant
Reaction Step One
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50 mL
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reactant
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3.9 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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